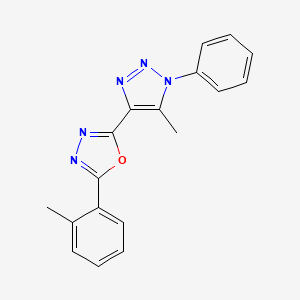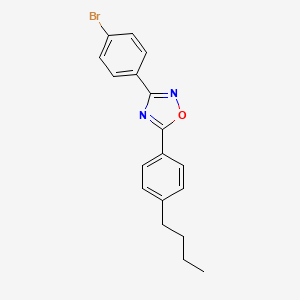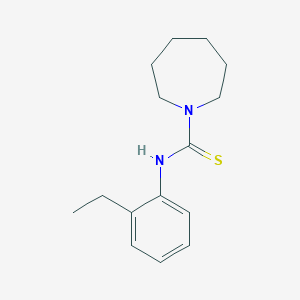
2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(2-methylphenyl)-5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole, also known as MOT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. The compound is synthesized through a multistep process involving the reaction of various reagents, and its structure has been confirmed through spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Obushak et al. (2008) detailed the synthesis of 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles, providing insights into the chemical reactions and pathways involved in creating such compounds (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
- Another study by Vankadari et al. (2018) synthesized a series of new triazolyl derived 1,3,4-oxadiazoles, confirming the structures of these compounds through various spectroscopic analyses (Venkatagiri et al., 2018).
Antimicrobial Activity
- The antimicrobial properties of these compounds have been extensively studied. For example, Tien et al. (2016) tested derivatives for their antimicrobial activity against bacteria, mold, and yeast (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
- Similarly, Sindhu et al. (2013) explored the effect of novel 2-aryl-5-((1-aryl-1H-1,2,3-triazol-4-yl)methylthio)-1,3,4-oxadiazoles on in vitro growth of microorganisms causing microbial infection (Sindhu et al., 2013).
Anticancer Applications
- The potential anticancer properties of these compounds were also explored. Ravinaik et al. (2021) synthesized a series of substituted derivatives and evaluated them for anticancer activity against various cancer cell lines, showing promising results (Ravinaik et al., 2021).
Chemical Properties and Applications
- Bumagin et al. (2018) synthesized new substituted triazoles, including 1,3,4-oxadiazole derivatives, and evaluated them as ligands in palladium(II) complexes for catalysis in aqueous media (Bumagin et al., 2018).
Other Studies
- Additional studies have explored various aspects of these compounds, including their synthesis, structural characterization, and potential applications in different fields of science and medicine. These studies include the work of Tsitsa et al. (1989) on anticonvulsive activity and the work of Dürüst et al. (2012) on anti-protozoal activity (Tsitsa et al., 1989), (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-5-(5-methyl-1-phenyltriazol-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-12-8-6-7-11-15(12)17-20-21-18(24-17)16-13(2)23(22-19-16)14-9-4-3-5-10-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXPMGRKYDVDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=C(N(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chloro-3-methylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4692503.png)
![2-{3-[4-oxo-3-(1,3-thiazol-2-yl)-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4692520.png)
![2-(4-chlorophenyl)-3-[3-(3-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4692525.png)
![3-{[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4692533.png)


![9-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-9H-carbazole](/img/structure/B4692551.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B4692556.png)
![N-1,3-benzothiazol-2-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4692561.png)
![3,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4692577.png)
![3-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4692590.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4692598.png)

